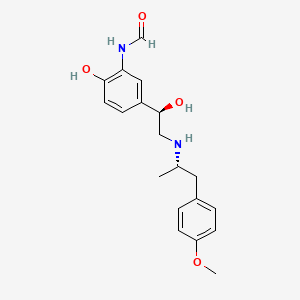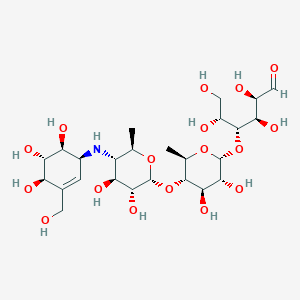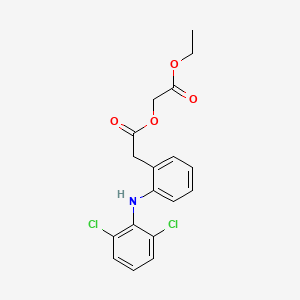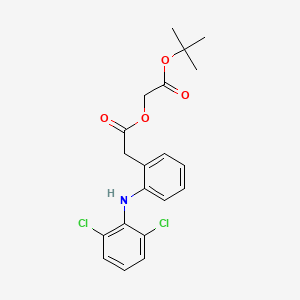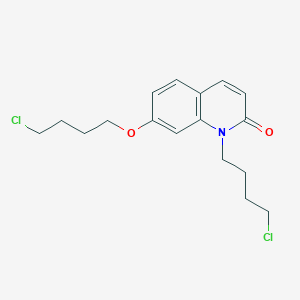
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one
Übersicht
Beschreibung
An impurity of Brexpiprazole, a dopamine D2 partial agonist used as an atypical antipsychotic drug. Brexpiprazole has been approved for the treatment of schizophrenia.
Wissenschaftliche Forschungsanwendungen
Green Chemistry in Synthesis
7-(4-Chlorobutoxy)-1-(4-chlorobutyl)-1,2-dihydroquinolin-2-one has been utilized in green chemistry applications. A study demonstrated its use in the oxidative aromatization of 3,4-dihydroquinolin-2(1 H)-ones using inorganic persulfate salts activated by transition metals like iron and copper. This method conforms to green chemistry requirements and has been used in preparing key intermediates of brexpiprazole, a drug used for psychiatric disorders (Chen et al., 2019).
Antioxidative Properties
Research has explored the antioxidative or prooxidative effects of 7-Chloro-4-hydroxyquinoline derivatives, which are structurally related to this compound. These studies focus on their impact on free-radical-initiated hemolysis of erythrocytes, indicating potential applications in exploring antioxidant therapies (Liu et al., 2002).
Antimicrobial and Antitumor Activity
Several studies have examined the antimicrobial and antitumor potential of compounds structurally similar to this compound. For instance, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones derived from related compounds have shown promising antimicrobial activity (Hassanin & Ibrahim, 2012). Additionally, derivatives of quinoline, a core structure in this compound, have demonstrated significant antitumor activities against various cancer cell lines (El-Abadelah et al., 2007).
Corrosion Inhibition
Quinoline derivatives have been studied for their potential as corrosion inhibitors. Research involving novel quinoline derivatives, including those with structural similarities to this compound, showed significant inhibition effects on metal corrosion, suggesting its potential application in industrial corrosion prevention (Singh et al., 2016).
Eigenschaften
IUPAC Name |
7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21Cl2NO2/c18-9-1-3-11-20-16-13-15(22-12-4-2-10-19)7-5-14(16)6-8-17(20)21/h5-8,13H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIONMUIMPJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)OCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


